Unveiling 3-O-Methyltirotundin: A Technical Guide on its Discovery and Origins
Unveiling 3-O-Methyltirotundin: A Technical Guide on its Discovery and Origins
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of 3-O-Methyltirotundin, a sesquiterpenoid lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's isolation, structure elucidation, and the methodologies employed.
Introduction
3-O-Methyltirotundin is a naturally occurring sesquiterpenoid lactone that has been identified in the plant species Tithonia diversifolia, a member of the Asteraceae family.[1] Sesquiterpenoid lactones are a diverse group of secondary metabolites known for their wide range of biological activities, making them a focal point for natural product chemists and pharmacologists. This guide will delve into the specifics of 3-O-Methyltirotundin, from its botanical source to its molecular structure.
Botanical Origin
The primary natural source of 3-O-Methyltirotundin is the herb Tithonia diversifolia, commonly known as the Mexican sunflower.[1] This plant is native to Mexico and Central America and has become naturalized in various tropical and subtropical regions worldwide. It is recognized for its rich composition of sesquiterpenoid lactones, which contribute to its traditional medicinal uses and allelopathic properties. The discovery of 3-O-Methyltirotundin and its derivatives has further solidified the importance of T. diversifolia as a source of novel bioactive compounds.
Discovery and Isolation
The initial discovery of 3-O-Methyltirotundin is linked to the broader investigation of the chemical constituents of Tithonia diversifolia. While a singular seminal publication detailing its first isolation is not readily apparent in the reviewed literature, the general methodology for the extraction and isolation of sesquiterpenoid lactones from this plant provides a clear framework for its discovery.
A foundational study by Macías et al. (2015) published in the Journal of Natural Products outlines a typical workflow for the isolation of tirotundin (B206078) derivatives. This process, which would be analogous to the discovery of 3-O-Methyltirotundin, is presented below.
Experimental Workflow for Isolation
The isolation of sesquiterpenoid lactones from Tithonia diversifolia generally follows a multi-step process involving extraction, fractionation, and purification.
Structure Elucidation
The determination of the molecular structure of 3-O-Methyltirotundin relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups.
Spectroscopic Methodologies
The primary techniques used for the structure elucidation of sesquiterpenoid lactones like 3-O-Methyltirotundin include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as hydroxyls, carbonyls (from the lactone and ester groups), and carbon-carbon double bonds.
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X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.
The logical relationship for structure elucidation is depicted in the following diagram:
Chemical and Physical Properties
A summary of the known quantitative data for 3-O-Methyltirotundin is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1021945-29-8 | N/A |
| Molecular Formula | C₂₀H₃₀O₆ | [2] |
| Molecular Weight | 366.45 g/mol | [2] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of 3-O-Methyltirotundin are limited, research on structurally related sesquiterpenoid lactones from Tithonia diversifolia provides valuable insights.
A study on tirotundin and other sesquiterpene lactones from T. diversifolia demonstrated their anti-inflammatory activity through the inhibition of the transcription factor NF-κB. The proposed mechanism involves the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of inflammatory mediators.
The potential signaling pathway inhibition is illustrated below:
Conclusion
3-O-Methyltirotundin represents one of the many interesting sesquiterpenoid lactones isolated from Tithonia diversifolia. Its discovery is a testament to the value of natural product research in identifying novel chemical entities with potential therapeutic applications. Further investigation into the specific biological activities and mechanisms of action of 3-O-Methyltirotundin is warranted to fully understand its pharmacological potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
